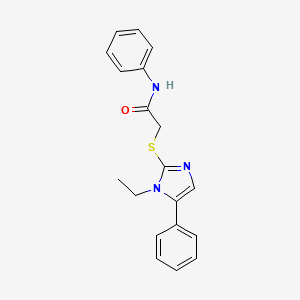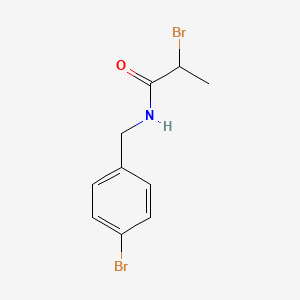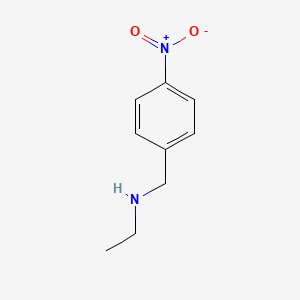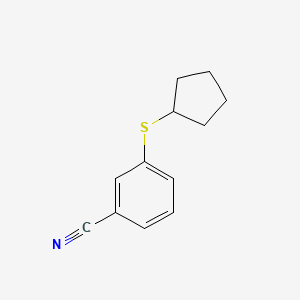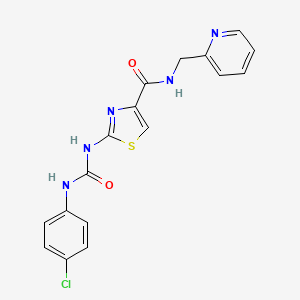
2-(3-(4-chlorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-chlorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide (referred to as CP-690,550) is a small molecule drug that has been developed as an immunosuppressant. The drug has been found to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Wirkmechanismus
CP-690,550 inhibits the activity of JAK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of JAK and subsequent activation of downstream signaling pathways. The inhibition of JAK leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). This reduction in cytokine production leads to a decrease in the autoimmune response.
Biochemical and Physiological Effects:
CP-690,550 has been found to have a selective inhibition of JAK3, which is predominantly expressed in lymphocytes. This selective inhibition leads to a reduction in the activation and proliferation of T cells, which are responsible for the autoimmune response. The drug has also been found to have an effect on B cells, which are involved in the production of autoantibodies. CP-690,550 has been shown to reduce the production of autoantibodies in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has been found to be a potent and selective inhibitor of JAK3, which makes it a promising drug for the treatment of autoimmune diseases. However, the drug has some limitations in lab experiments. CP-690,550 has a short half-life and is rapidly metabolized in the liver. This makes it difficult to maintain a steady concentration of the drug in the body. The drug also has some off-target effects on other JAK isoforms, which may lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the development of CP-690,550. One direction is the development of more potent and selective JAK3 inhibitors. Another direction is the combination of CP-690,550 with other immunosuppressive drugs to enhance its efficacy. The use of CP-690,550 in combination with biologic drugs such as anti-TNF-alpha antibodies has shown promising results in animal models of autoimmune diseases. The development of novel drug delivery systems for CP-690,550 may also improve its pharmacokinetic properties and increase its efficacy. Finally, the identification of biomarkers for patient selection and monitoring may improve the clinical outcomes of CP-690,550 treatment.
Conclusion:
CP-690,550 is a promising drug for the treatment of autoimmune diseases. The drug has been extensively studied for its immunosuppressive properties and has shown promising results in preclinical and clinical trials. The drug inhibits the activity of JAK3, which leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the autoimmune response. However, the drug has some limitations in lab experiments, and further research is needed to optimize its pharmacokinetic properties and increase its efficacy.
Synthesemethoden
The synthesis of CP-690,550 involves the condensation of 4-chlorophenyl isocyanate with 2-aminopyridine to form the intermediate 2-(4-chlorophenyl)ureido)pyridine. This intermediate is then reacted with thioamide to form the final product, CP-690,550. The synthesis method has been optimized to obtain high yield and purity of the drug.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied in preclinical and clinical trials for its immunosuppressive properties. The drug has been found to inhibit the activity of Janus kinase (JAK), which is involved in the signaling pathways of various cytokines. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the autoimmune response. CP-690,550 has been tested in animal models of autoimmune diseases and has shown promising results in reducing disease severity.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2S/c18-11-4-6-12(7-5-11)21-16(25)23-17-22-14(10-26-17)15(24)20-9-13-3-1-2-8-19-13/h1-8,10H,9H2,(H,20,24)(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPQSMQISILQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-chlorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

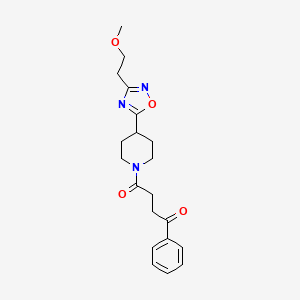
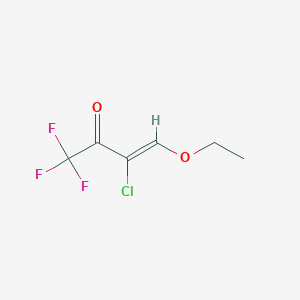
![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2677828.png)

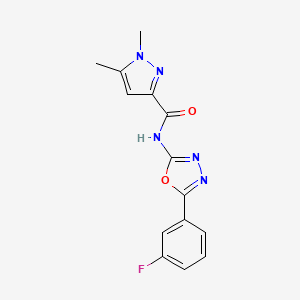
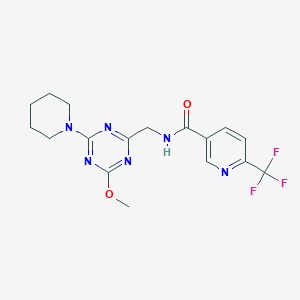
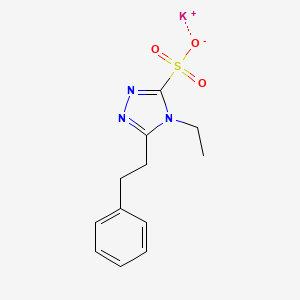
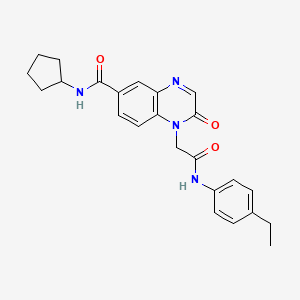
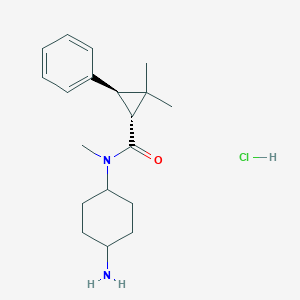
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate](/img/structure/B2677839.png)
